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molecular formula C8H17ClN2O B1375340 N-(4-aminocyclohexyl)acetamide hydrochloride CAS No. 1192132-88-9

N-(4-aminocyclohexyl)acetamide hydrochloride

Cat. No. B1375340
M. Wt: 192.68 g/mol
InChI Key: SNAKODNYSNFMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08268840B2

Procedure details

HCl (2.0 M in MeOH, 200 mL) was added to a suspension of (4-acetylamino-cyclohexyl)-carbamic acid tert-butyl ester (14.3 g) in MeOH (100 mL) and the resulting mixture was stirred at RT for 18 h. A second aliquot of HCl (2.0 M in MeOH, 100 mL) was then added and the resulting mixture was stirred at RT overnight. The reaction mixture was then concentrated under reduced pressure and the residue was triturated with Et2O. The very hygroscopic solid was collected by filtration after treatment with toluene, was then dried at 50° C. under reduced pressure to afford 12.46 g of N-(4-amino-cyclohexyl)-acetamide hydrochloride.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].C(OC(=O)[NH:8][CH:9]1[CH2:14][CH2:13][CH:12]([NH:15][C:16](=[O:18])[CH3:17])[CH2:11][CH2:10]1)(C)(C)C>CO>[ClH:1].[NH2:8][CH:9]1[CH2:10][CH2:11][CH:12]([NH:15][C:16](=[O:18])[CH3:17])[CH2:13][CH2:14]1 |f:3.4|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
Quantity
14.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCC(CC1)NC(C)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at RT overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with Et2O
FILTRATION
Type
FILTRATION
Details
The very hygroscopic solid was collected by filtration after treatment with toluene
CUSTOM
Type
CUSTOM
Details
was then dried at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.NC1CCC(CC1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.46 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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